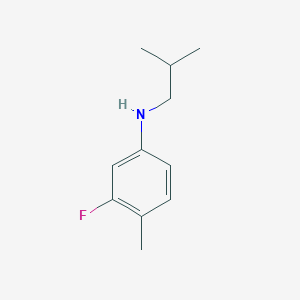

(3-Fluoro-4-methylphenyl)isobutylamine

Description

Properties

IUPAC Name |

3-fluoro-4-methyl-N-(2-methylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN/c1-8(2)7-13-10-5-4-9(3)11(12)6-10/h4-6,8,13H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHMQFHOMRKBDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amination of Halogenated Aromatic Precursors

One common approach involves starting with 3-fluoro-4-methylhalobenzene (e.g., bromide or chloride) and performing nucleophilic aromatic substitution with isobutylamine.

- Reaction conditions: Heating the halogenated aromatic compound with excess isobutylamine under reflux in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Catalysts/additives: Sometimes, a base like potassium carbonate is added to facilitate the substitution.

- Outcome: The halogen is displaced by the isobutylamine nucleophile, yielding this compound.

This method is straightforward but requires that the halogen is activated for substitution, which is facilitated by the electron-withdrawing fluorine substituent ortho or para to the leaving group.

Reductive Amination of 3-Fluoro-4-methylbenzaldehyde

Another method involves reductive amination starting from 3-fluoro-4-methylbenzaldehyde:

- Step 1: Condensation of 3-fluoro-4-methylbenzaldehyde with isobutylamine to form an imine intermediate.

- Step 2: Reduction of the imine to the corresponding amine using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

This method allows for mild reaction conditions and high selectivity.

Amide Intermediate Route Followed by Reduction

In some advanced synthetic sequences, the isobutylamine moiety is introduced via an amide intermediate:

- Step 1: Acylation of 3-fluoro-4-methylphenyl carboxylic acid or derivative with isobutylamine to form an amide.

- Step 2: Reduction of the amide to the amine using reagents such as lithium aluminum hydride (LiAlH4).

This multi-step approach can offer better control over stereochemistry and purity.

Research Findings and Detailed Examples

One-Pot Two-Step Cyclization with Isobutylamine

A recent study on related compounds described a one-pot, two-step cyclization involving substitution with isobutylamine after acyl chloride formation, highlighting the viability of isobutylamine substitution in complex molecule synthesis.

Stereoselective Solution-Phase Synthesis

Stereoselective methods for amino acid-derived amines related to the isobutylamine moiety have been reported, involving catalytic hydrogenation and reductive amination steps to yield high-purity amines with controlled stereochemistry.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 3-Fluoro-4-methylhalobenzene | Isobutylamine, DMF/DMSO, heat | Direct, simple | Requires activated halogen |

| Reductive Amination | 3-Fluoro-4-methylbenzaldehyde | Isobutylamine, NaBH4 or H2/catalyst | Mild conditions, selective | Requires aldehyde precursor |

| Amide Intermediate Reduction | 3-Fluoro-4-methylphenyl carboxylic acid or derivative | Isobutylamine, LiAlH4 | High purity, stereocontrol | Multi-step, sensitive reagents |

Analytical Data and Purity Considerations

- Purity: Final products are typically purified by column chromatography or recrystallization to achieve >95% purity.

- Spectroscopic characterization: Confirmed by NMR (1H, 13C), mass spectrometry, and sometimes elemental analysis.

- Yields: Vary depending on method but generally range from 60-85%.

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-4-methylphenyl)isobutylamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of (3-Fluoro-4-methylphenyl)isobutylamine is in pharmaceutical development. Its structural properties suggest it could serve as a lead compound in drug discovery processes, particularly targeting neurological disorders. Preliminary studies indicate that similar compounds can modulate neurotransmitter systems, potentially influencing mood and cognition.

Potential Mechanisms of Action

Research indicates that this compound may interact with neurotransmitter receptors, particularly those involved in dopamine and norepinephrine signaling pathways. This interaction could lead to therapeutic effects in conditions such as depression and anxiety by enhancing neurotransmitter activity or receptor modulation .

Case Studies and Research Findings

Several studies have investigated the effects of compounds similar to this compound on neurotransmitter uptake and receptor activity:

- A study examining various analogues found that certain derivatives exhibited higher potency in inhibiting dopamine and norepinephrine uptake compared to traditional compounds used in treating mood disorders .

- Another investigation focused on receptor interactions revealed that some analogues acted as functional antagonists at nicotinic acetylcholine receptors, indicating potential for use in addiction therapies .

These findings suggest that this compound and its analogues could play a crucial role in developing new therapeutic agents targeting neurological conditions.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methylphenyl)isobutylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the isobutylamine group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

- (3-Fluoro-4-methylphenyl)ethylamine

- (3-Fluoro-4-methylphenyl)propylamine

- (3-Fluoro-4-methylphenyl)butylamine

Comparison: (3-Fluoro-4-methylphenyl)isobutylamine is unique due to the presence of the isobutylamine group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications.

Biological Activity

(3-Fluoro-4-methylphenyl)isobutylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevance in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 181.25 g/mol. The structure features a fluorine atom at the para position and a methyl group at the meta position relative to the amine group on a phenyl ring. This specific arrangement significantly influences its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Studies suggest that it acts as a positive allosteric modulator at the metabotropic glutamate receptor subtype 5 (mGluR5), enhancing receptor activity without directly activating it. This modulation can lead to increased intracellular calcium levels, which are crucial for various cellular functions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, showing effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial potential, particularly against strains such as Escherichia coli and Staphylococcus aureus.

| Microorganism | MIC (mg/mL) |

|---|---|

| E. coli | 0.0048 |

| S. aureus | 0.0098 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These findings suggest that the compound's structural features contribute to its ability to penetrate bacterial membranes and inhibit growth effectively .

Neuropharmacological Effects

In neuropharmacology, this compound has been studied for its potential role in modulating dopaminergic and serotonergic systems. It has shown promise as a monoamine uptake inhibitor , which may be beneficial in treating conditions like depression and anxiety disorders .

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against various bacterial strains, reporting significant inhibition zones in agar diffusion assays. The compound exhibited a zone of inhibition ranging from 18 mm to 24 mm across different strains, indicating robust antibacterial activity .

- Neuropharmacological Investigation : In vitro assays demonstrated that this compound significantly blocked the reuptake of dopamine and serotonin in human cell lines, suggesting its potential utility in treating mood disorders .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing (3-Fluoro-4-methylphenyl)isobutylamine?

- Methodological Answer : Synthesis of arylalkylamines like this compound typically involves nucleophilic substitution or reductive amination. For example, analogs such as 2-(3-Methoxyphenyl)ethylamine () are synthesized via coupling of halogenated aryl precursors with amine groups under catalytic conditions (e.g., Pd-mediated cross-coupling). Fluorinated analogs require anhydrous conditions due to fluorine's electronegativity. Purification via column chromatography and characterization by H/C NMR and high-resolution mass spectrometry (HRMS) are critical to confirm structural fidelity.

Q. How can the molecular structure of this compound be validated?

- Methodological Answer : X-ray crystallography using software like ORTEP-3 ( ) is the gold standard for resolving bond angles and stereochemistry. For non-crystalline samples, nuclear Overhauser effect spectroscopy (NOESY) NMR can confirm spatial arrangements of substituents. Complementary techniques like Fourier-transform infrared spectroscopy (FTIR) validate functional groups (e.g., C-F stretch at ~1,100 cm), while gas chromatography-mass spectrometry (GC-MS) confirms molecular weight and fragmentation patterns.

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC with fluorescence detection (HPLC-FLD) or tandem mass spectrometry (LC-MS/MS) is optimal. For example, isobutylamine derivatives in equine liver were quantified using LC-MS with electrospray ionization (ESI) (). Sample preparation involves solid-phase extraction (SPE) to isolate amines, followed by derivatization with dansyl chloride or AccQ-Tag reagents to enhance detectability. Calibration curves using deuterated internal standards (e.g., d-isobutylamine) improve accuracy.

Q. What biosynthetic pathways involve isobutylamine derivatives?

- Methodological Answer : Isobutylamine is a precursor in valanimycin biosynthesis (). Enzymatic studies show a two-step conversion:

- Step 1 : NADH:FMN oxidoreductase generates reduced FMN.

- Step 2 : Isobutylamine N-hydroxylase (IBAH) uses reduced FMN and O to hydroxylate isobutylamine to isobutylhydroxylamine.

Radiolabeling (e.g., N-isobutylamine) and gene knockout experiments (e.g., vlmD deletion) validate pathway intermediates ().

Advanced Research Questions

Q. How do conflicting data on in vivo vs. in vitro isobutylamine production inform experimental design?

- Methodological Answer : In equine studies, isobutylamine levels increased in response to dietary fructans, but baseline differences between normal and laminitis-prone groups complicate interpretation (). To resolve such contradictions:

- Controlled variables : Standardize pre-trial diets and microbiome profiles (e.g., 16S rRNA sequencing).

- Tracer studies : Use C-labeled fructans to track microbial amine synthesis.

- Multi-omics integration : Pair metabolomics with transcriptomics to distinguish host vs. microbial contributions.

Q. What mechanistic insights explain the substrate specificity of isobutylamine N-hydroxylase (IBAH)?

- Methodological Answer : IBAH’s selectivity for isobutylamine over other alkylamines arises from its hydrophobic substrate-binding pocket. Mutagenesis studies (e.g., alanine scanning of vlmH) identified residues critical for FMN coordination and amine orientation (). Docking simulations (e.g., AutoDock Vina) using crystal structures of homologous flavin monooxygenases can predict steric and electronic constraints for fluorinated analogs like this compound.

Q. How can computational modeling resolve discrepancies in proposed hydrazine intermediates during valanimycin biosynthesis?

- Methodological Answer : Quantum mechanical/molecular mechanical (QM/MM) simulations test the feasibility of hydrazine formation from isobutylhydroxylamine and L-serine (). Key parameters:

- Transition state energy : Calculated using density functional theory (DFT) at the B3LYP/6-31G* level.

- Isotope effects : Compare N kinetic isotope effects (KIEs) with simulated values to validate intermediates.

Data Contradiction Analysis

Q. How should researchers address inconsistencies in enzyme activity assays for FMN-dependent hydroxylases?

- Methodological Answer : Discrepancies in IBAH activity (e.g., variable values) may stem from:

- FMN reduction state : Monitor flavin redox status spectrophotometrically (absorbance at 450 nm).

- Oxygen sensitivity : Use anaerobic chambers for assays to prevent oxidative inactivation.

- Substrate inhibition : Test isobutylamine concentrations across a 0.1–10 mM range to identify optimal activity.

Q. Why do fluorinated arylalkylamines show divergent stability profiles in biological vs. chemical environments?

- Methodological Answer : The electron-withdrawing fluoro group increases electrophilicity, making this compound prone to nucleophilic attack in vivo (e.g., glutathione conjugation). In vitro stability assays (e.g., simulated gastric fluid) should be paired with computational logP/logD calculations (e.g., ACD/Labs) to predict metabolic liabilities.

Methodological Recommendations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.